![molecular formula C17H28N2O3S B216269 N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide, commonly known as DPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is known to exhibit potent biological activities.
Aplicaciones Científicas De Investigación
DPS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPS has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPS has been shown to possess herbicidal and insecticidal activities, making it a potential candidate for the development of new pesticides. In material science, DPS has been used as a building block for the synthesis of novel polymers with unique properties.
Mecanismo De Acción
The mechanism of action of DPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
DPS has been shown to exhibit potent biological activities in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DPS has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPS is its potent biological activities, making it a potential candidate for the development of new drugs. Its simple synthetic method and high degree of purity also make it an attractive compound for lab experiments. However, one of the limitations of DPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the research and development of DPS. One area of interest is the development of new drugs based on the structure of DPS. Another area of interest is the investigation of DPS as a potential pesticide for agricultural use. In addition, the synthesis of novel polymers based on the structure of DPS could lead to the development of new materials with unique properties. Overall, the potential applications of DPS are vast, and further research is needed to fully understand its biological activities and potential uses.
Métodos De Síntesis
The synthesis of DPS involves the reaction between 4-aminophenyl-2,2-dimethylpropanamide and dipropyl sulfamate in the presence of a base catalyst. The reaction yields DPS as a white crystalline solid with a high degree of purity. The synthetic method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
Fórmula molecular |
C17H28N2O3S |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,18,20) |
Clave InChI |
DAIBBIQMQSGXTM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



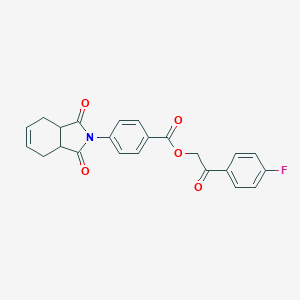
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)
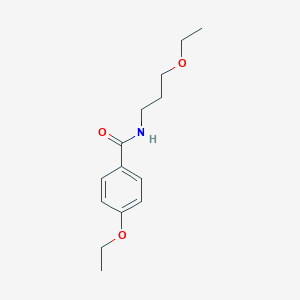
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
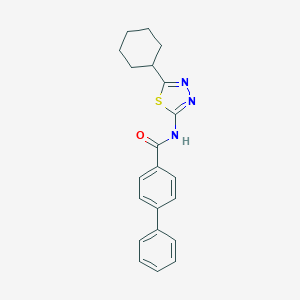
![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)
![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)
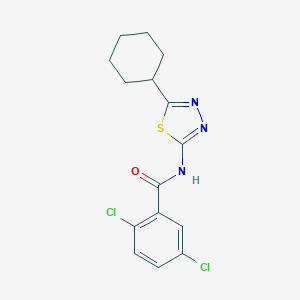
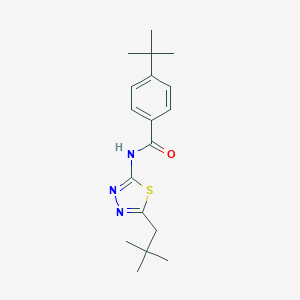
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)